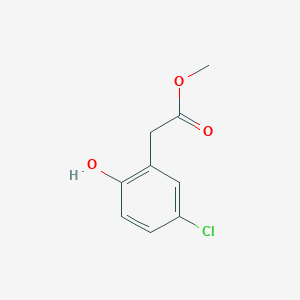

Methyl 2-(5-chloro-2-hydroxyphenyl)acetate

CAS No.: 441356-47-4

Cat. No.: VC8116510

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 441356-47-4 |

|---|---|

| Molecular Formula | C9H9ClO3 |

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | methyl 2-(5-chloro-2-hydroxyphenyl)acetate |

| Standard InChI | InChI=1S/C9H9ClO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3 |

| Standard InChI Key | MYVKSIPPDPQMHQ-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=C(C=CC(=C1)Cl)O |

| Canonical SMILES | COC(=O)CC1=C(C=CC(=C1)Cl)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

Methyl 2-(5-chloro-2-hydroxyphenyl)acetate has the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol . Its IUPAC name is methyl (5-chloro-2-hydroxyphenyl)acetate, reflecting the ester linkage between the acetic acid moiety and the substituted phenolic ring.

Key Functional Groups:

-

Chloro group (-Cl) at the 5-position of the phenyl ring.

-

Hydroxyl group (-OH) at the 2-position.

-

Acetate ester (-OCOCH₃) bonded to the benzylic carbon.

Structural Data:

The compound’s planar aromatic system and polar functional groups enable diverse reactivity, particularly in nucleophilic substitution and ester hydrolysis reactions .

Synthesis and Industrial Production

Synthetic Routes

Methyl 2-(5-chloro-2-hydroxyphenyl)acetate is synthesized via a multi-step process starting from 5-chloro-2-hydroxybenzaldehyde or o-hydroxy phenylacetic acid:

Route 1: From 5-Chloro-2-Hydroxybenzaldehyde

-

Reduction: The aldehyde group is reduced to a primary alcohol using catalysts like NaBH₄ or LiAlH₄.

-

Esterification: The resultant alcohol is reacted with methanol under acidic conditions (e.g., H₂SO₄) to form the ester .

Route 2: Lactonization and Transesterification

-

Step 1: o-Hydroxy phenylacetic acid undergoes dehydration in toluene with a solid acid catalyst (e.g., tosic acid) to form benzofuranone .

-

Step 2: Benzofuranone reacts with methanol in a transesterification reaction, yielding the target compound .

Optimized Conditions:

Industrial-Scale Production

Continuous flow reactors are employed to enhance reaction efficiency and minimize byproducts. Purification typically involves recrystallization or chromatography.

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Stable up to 200°C, with decomposition observed at higher temperatures.

-

Hydrolysis: Susceptible to base-catalyzed ester hydrolysis, yielding 2-(5-chloro-2-hydroxyphenyl)acetic acid .

-

Halogen Reactivity: The chloro group participates in Ullmann or Suzuki coupling reactions, enabling functionalization at the 5-position .

Spectroscopic Characterization

Applications in Scientific Research

Pharmaceutical Intermediate

The compound is a precursor to bioactive molecules:

-

Antinociceptive Agents: Analogues like methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA) exhibit pain-relieving properties via TRPV1 receptor modulation .

-

Antimicrobial Scaffolds: Chlorophenyl derivatives demonstrate activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. auris) .

Coordination Chemistry

Methyl 2-(5-chloro-2-hydroxyphenyl)acetate derivatives form stable complexes with transition metals (e.g., VO(IV), Cr(III)), which are studied for catalytic and antimicrobial applications .

Example: Schiff Base Ligands

-

Reaction with carbohydrazide yields tetradentate ligands for metal coordination .

-

Applications: Catalytic oxidation, electrochemical sensors .

Biological Activity and Mechanisms

Enzyme Inhibition

The hydroxyl and ester groups facilitate hydrogen bonding with enzyme active sites. For example:

-

Cyclooxygenase (COX) Inhibition: Analogues reduce inflammation by blocking prostaglandin synthesis .

-

Antioxidant Activity: Scavenges free radicals via phenolic -OH group .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume